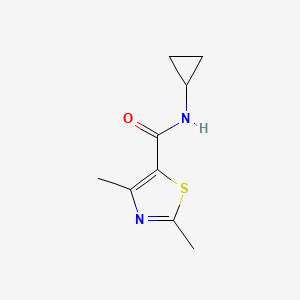

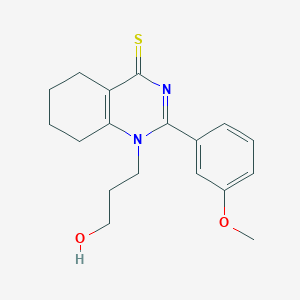

![molecular formula C9H8Br2OS B2675239 Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester CAS No. 256651-54-4](/img/structure/B2675239.png)

Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthetic Applications and Structural Analysis

Research on derivatives similar to Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester, like substituted diphenyl oxalates, has contributed significantly to understanding molecular structure and conformation. These studies have shown that specific derivatives adopt well-defined molecular structural units due to steric constraints, offering insights into designing molecules with desired properties (George et al., 1994).

Photovoltaic Research

The compound's structural analogs have been used to investigate the optical and structural properties of composite polymer/fullerene films, crucial for organic solar cells. This research highlights the relationship between molecular structure and the efficiency of photovoltaic devices, demonstrating that certain molecular configurations can significantly enhance solar cell performance (Erb et al., 2005).

Organic Synthesis

A study on the general synthesis of thiocarboxylate S-ester derivatives of glyphosate, closely related to Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester, outlines methods for synthesizing a variety of biologically active compounds. This research could have implications for developing new pesticides or pharmaceuticals, showcasing the compound's potential in synthetic organic chemistry (Mao & Franz, 1991).

Electropolymerization and Conductive Films

Another application involves the electropolymerization of esters to create highly cross-linked, insoluble polymers. These materials have potential uses in creating hard, conductive films for electronic devices, indicating the compound's relevance in materials science and engineering (Dass et al., 2006).

Propriétés

IUPAC Name |

S-[(2,6-dibromophenyl)methyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2OS/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEBYZOYACCTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1=C(C=CC=C1Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2675156.png)

![diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2675158.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2675162.png)

![3-[(3-chloro-4-methylphenyl)sulfonyl]-6-methylquinolin-2(1H)-one](/img/structure/B2675165.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2675171.png)

![4-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2675172.png)

![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-ethylpyrazol-4-yl)morpholine](/img/structure/B2675174.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2675175.png)

![3-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2675179.png)